![molecular formula C10H7F2N5O3 B5665632 N-(2,4-difluorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5665632.png)
N-(2,4-difluorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide, commonly referred to as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation associated with arthritis. The compound is a derivative of salicylic acid and is known for its potent anti-inflammatory properties. In
Mechanism of Action
Diflunisal works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are molecules that play a key role in the inflammatory response, and by inhibiting their production, Diflunisal is able to reduce inflammation and pain.
Biochemical and Physiological Effects:
Diflunisal has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, the compound has been found to have analgesic effects, meaning it can reduce pain. Diflunisal has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Diflunisal in lab experiments is its potent anti-inflammatory properties. The compound is also relatively easy to synthesize, making it a popular choice for researchers. However, one limitation of using Diflunisal is that it can have off-target effects, meaning it can affect other enzymes and pathways in addition to COX enzymes. Additionally, Diflunisal can have toxic effects at high doses, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for research on Diflunisal. One area of interest is its potential use in the treatment of neurodegenerative diseases. Studies have shown that Diflunisal can reduce the accumulation of toxic proteins in the brain, which are thought to contribute to the development of these diseases. Additionally, research on the use of Diflunisal in cancer treatment is ongoing, with promising results so far. Finally, there is also interest in developing new derivatives of Diflunisal that may have even greater efficacy and fewer side effects than the original compound.
Conclusion:
Diflunisal is a potent anti-inflammatory drug that has been extensively studied for its potential use in treating a variety of conditions. The compound works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Diflunisal has a number of biochemical and physiological effects, including its anti-inflammatory and analgesic properties. While there are some limitations to using Diflunisal in lab experiments, it remains a popular choice for researchers due to its potency and ease of synthesis. There are also a number of potential future directions for research on Diflunisal, including its use in the treatment of neurodegenerative diseases and cancer.
Synthesis Methods
Diflunisal is synthesized by reacting 2,4-difluoronitrobenzene with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydroxide to yield Diflunisal. The synthesis of Diflunisal is a relatively simple and efficient process, making it a popular choice for researchers studying the compound.
Scientific Research Applications
Diflunisal has been extensively studied for its anti-inflammatory properties and has been found to be effective in treating a variety of inflammatory conditions. The compound has also been shown to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, Diflunisal has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N5O3/c11-6-1-2-8(7(12)3-6)14-9(18)4-16-5-13-10(15-16)17(19)20/h1-3,5H,4H2,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQFINHLOVQPEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)CN2C=NC(=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.